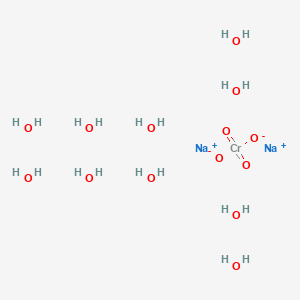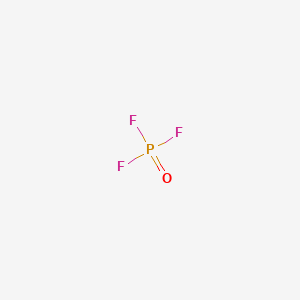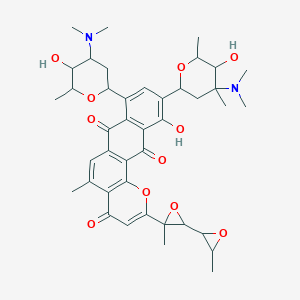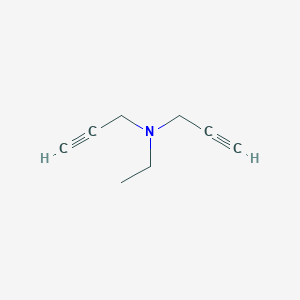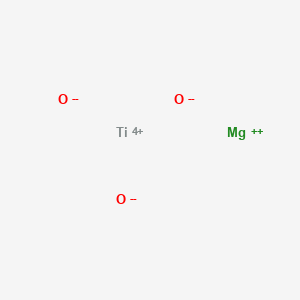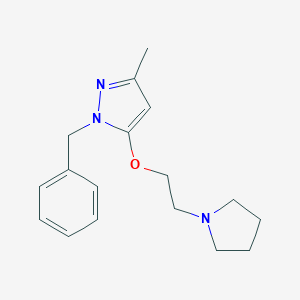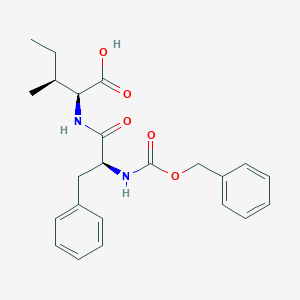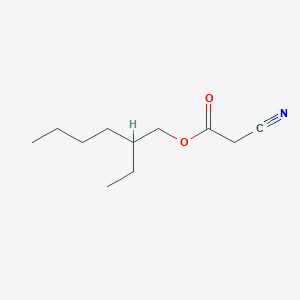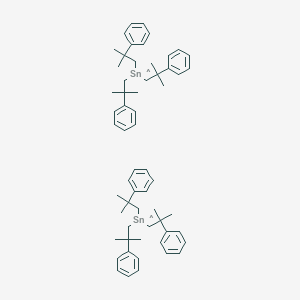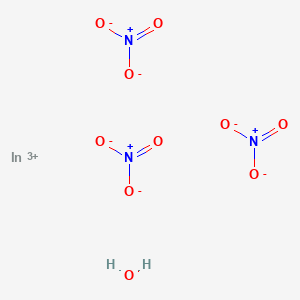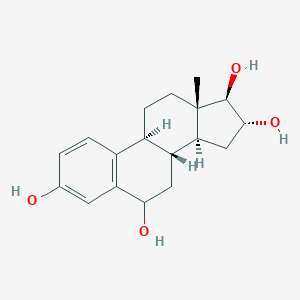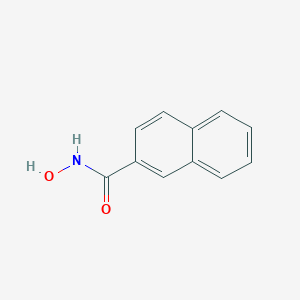![molecular formula C32H49NO5 B078742 [1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate CAS No. 15007-67-7](/img/structure/B78742.png)
[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daphniphylline belongs to the class of organic compounds known as daphniphylline-type alkaloids. These are alkaloids (or derivatives thereof) from the genus Daphniphyllum, possessing 22 carbon polycyclic fused ring systems with or without the C8 side chain. The C8 unit consists of 6-oxabicyclo[3. 2. 1]octane or 2, 8-dioxabicyclo[3. 2. 1]octane. Daphniphylline is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, daphniphylline is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : The compound and its related structures have been synthesized through various methods. For instance, Kongkathip et al. (1999) synthesized diastereoisomers of 1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octane-4-caboxylic acid ester, a structurally related compound, using ethyl acetoacetate and diethyl malonate with a key intramolecular cyclisation step involving palladium chloride as a catalyst (Kongkathip et al., 1999).
Chemical Reactions and Derivatives : Research by Mosimann and Vogel (2000) indicates that the compound’s derivatives, such as oxetane formations and 1,3-migration of benzyloxy groups in related cations, can be synthesized. This showcases the compound's versatility in forming various chemical structures (H. Mosimann & P. Vogel, 2000).
Asymmetric Synthesis : Wagner and Vogel (1991) conducted asymmetric synthesis of a related compound, highlighting the compound's potential for use in creating stereospecific structures, which is important in pharmaceutical applications (J. Wagner & P. Vogel, 1991).
Potential Applications in Drug Development
Pharmacokinetic Studies : Hoshino et al. (1997) synthesized a structurally related compound for pharmacokinetic profiling, indicating the potential use of these compounds in drug development and understanding drug behavior in biological systems (Yorihisa Hoshino et al., 1997).
Nematicidal Activity : Xu et al. (2021) studied derivatives of this compound for nematicidal activity, suggesting its possible use in agricultural or pest control applications (Jun Xu et al., 2021).
properties
CAS RN |
15007-67-7 |
|---|---|
Product Name |
[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate |
Molecular Formula |
C32H49NO5 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
[1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C32H49NO5/c1-19(2)22-10-13-29(5)21-9-15-31-12-7-8-24(31)32(29,26(22)33(31)17-21)16-23(37-20(3)34)27(35)28(4)18-36-30(6)14-11-25(28)38-30/h19,21-26H,7-18H2,1-6H3 |
InChI Key |
LFLWRPZTBUUBEQ-ZRJLWMKBSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)C[C@@H](C(=O)[C@@]6(CO[C@]7(CC[C@@H]6O7)C)C)OC(=O)C)C |
SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
